molecular formula C5H6N4O2 B182612 5-Nitropyridine-2,3-diamine CAS No. 3537-14-2

5-Nitropyridine-2,3-diamine

Cat. No.: B182612
CAS No.: 3537-14-2
M. Wt: 154.13 g/mol
InChI Key: JOQJNCSAEMIZOU-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,3-diamine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the 5-position and two amino groups (-NH2) at the 2- and 3-positions on the pyridine ring

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 5-nitropyridine-2,3-diamine belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Nitropyridines have been synthesized from 4-aminopyridine, leading to the formation of imidazo[4,5-c]pyridines . This suggests that this compound might be involved in similar biochemical pathways.

Result of Action

The synthesis of nitropyridines involves the formation of a series of 2-substituted-5-nitro-pyridines . This suggests that this compound might have similar effects.

Action Environment

The synthesis of nitropyridines involves reactions in both organic solvents and water , suggesting that the compound’s action might be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

5-Nitropyridine-2,3-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitroreductases, which are enzymes involved in the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s activity in biochemical pathways . Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nitroreductases and oxidoreductases, which play a role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence cellular function and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridine-2,3-diamine typically involves multi-step reactions. One common method includes the nitration of pyridine derivatives followed by amination. For instance, 2,3-diaminopyridine can be prepared by the reduction of 2-amino-3-nitropyridine using iron and aqueous acidified ethanol . Another method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield 3-nitropyridine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalytic reduction and other advanced techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Further nitrated or oxidized pyridine derivatives.

    Reduction: 2,3,5-triaminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.

    4-Nitropyridine: Nitro group at the 4-position.

    2,3-Diaminopyridine: Lacks the nitro group but has amino groups at the 2- and 3-positions.

Properties

IUPAC Name

5-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQJNCSAEMIZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392871
Record name 5-nitropyridine-2,3-diamine
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3537-14-2
Record name 5-Nitro-2,3-pyridinediamine
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Record name NSC 107296
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Record name 3537-14-2
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Record name 5-nitropyridine-2,3-diamine
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Record name 5-nitropyridine-2,3-diamine
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Synthesis routes and methods

Procedure details

To a suspension of 61 (1.617 g, 8.79 mmol) in MeOH (75 mL) was added 20% aq. (NH4)2S (15 mL, 44 mmol) dropwise at room temperature with stirring. The resulting dark-red solution was stirred at room temperature for 0.5 h, then refluxed for 0.5 h, then cooled to room temperature. The resulting mixture was filtered. The filtrate was concentrated to about 30 mL and cooled in ice-water. The precipitate was filtered, washed with cooled EtOH (2×5 mL), and dried to give 1.092 g (80%) of 62 as a deep red powder, mp 260°-2° C.(dec) (Lit., 260° C., Chemical Abstracts 65:3826 (1966)). 1H NMR (DMSO-d6): 5.311 (s, 2H), 6.984 (s, 2H), 7.342(d, 1H, J=2.2), 8.171 (d, 1H, J=2.2).
Name
Quantity
1.617 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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